molecular formula C21H26N2O3S B2503999 3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole CAS No. 860648-77-7

3'-(benzenesulfonyl)-1'-(2-methoxyethyl)-2,4',5,5'-tetramethyl-1'H-1,2'-bipyrrole

Cat. No.: B2503999
CAS No.: 860648-77-7
M. Wt: 386.51
InChI Key: LKTXEQDQBVLYEW-UHFFFAOYSA-N
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Description

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole is a complex organic compound characterized by its unique bipyrrole structure

Scientific Research Applications

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrrole core, followed by the introduction of the benzenesulfonyl and 2-methoxyethyl groups. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents, and various catalysts to facilitate the substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted bipyrroles, and various derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(benzenesulfonyl)-1’-(2-methoxyethyl)-2,4’,5,5’-tetramethyl-1’H-1,2’-bipyrrole is unique due to its specific combination of functional groups and bipyrrole core, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(2,5-dimethylpyrrol-1-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15-11-12-16(2)23(15)21-20(17(3)18(4)22(21)13-14-26-5)27(24,25)19-9-7-6-8-10-19/h6-12H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTXEQDQBVLYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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